

Application Notes: Covalent Labeling of Proteins with ATTO 565 NHS Ester

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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661

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Introduction

ATTO 565 is a rhodamine-based fluorescent dye renowned for its high fluorescence quantum yield, exceptional photostability, and strong absorption, making it a preferred choice for a multitude of applications including fluorescence microscopy, single-molecule detection, and flow cytometry.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group of **ATTO 565** provides a highly efficient method for covalently attaching the dye to biomolecules.[1] This reaction targets primary amines, such as the N-terminus of a polypeptide chain and the ϵ -amino group of lysine residues, to form a stable and robust amide bond.[4]

This document provides a comprehensive guide, including detailed protocols and quantitative data, for the successful labeling of proteins with **ATTO 565** NHS ester.

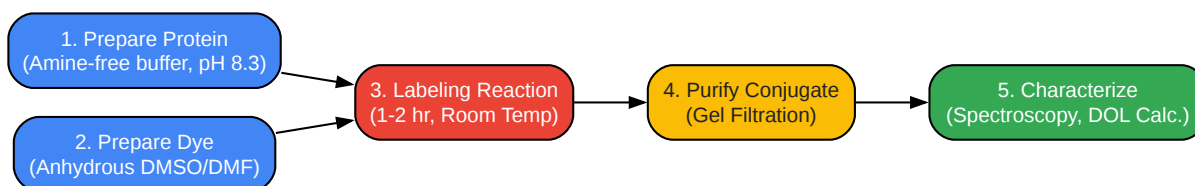
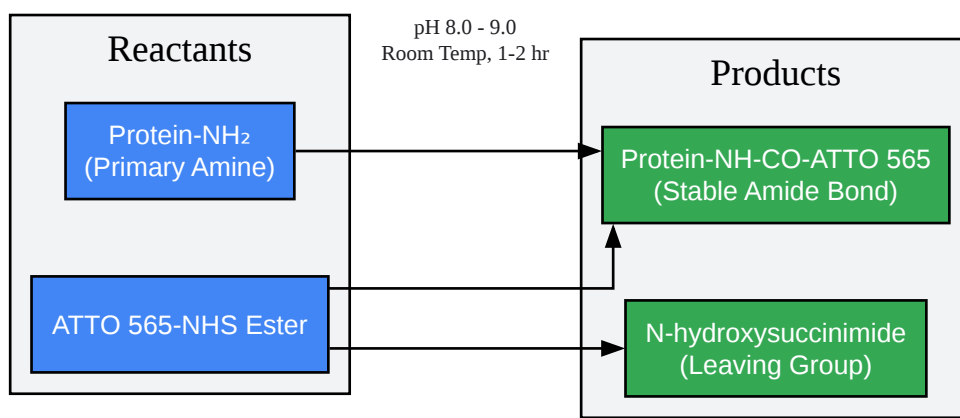
Physicochemical and Spectral Properties

A summary of the essential quantitative data for **ATTO 565** NHS ester is presented below. These parameters are critical for designing labeling experiments and accurately calculating the final degree of labeling.

Property	Value	Reference(s)
Maximum Excitation (λ_{ex})	564 nm	[1][5]
Maximum Emission (λ_{em})	590 nm	[1][5]
Molar Extinction Coefficient (ϵ_{max})	120,000 M ⁻¹ cm ⁻¹	[1][3][6]
Fluorescence Quantum Yield (Φ)	0.90 (90%)	[1][5]
Fluorescence Lifetime (τ)	4.0 ns	[1][3]
Molecular Weight (NHS ester)	708.11 g/mol	[1][5]
Correction Factor (CF ₂₈₀)	0.12	[3][5]

Reaction Mechanism and Workflow

The labeling process involves the reaction of the **ATTO 565** NHS ester with a primary amine on the protein, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The overall experimental workflow consists of several key stages: preparation of the protein and dye, the conjugation reaction, purification of the labeled protein, and characterization of the conjugate.



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